molecular formula C9H8BrFN2 B13054540 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13054540
M. Wt: 243.08 g/mol
InChI Key: IOLBARDRMDSZLC-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the phenyl ring.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group and the halogen atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-bromo-5-fluoropyridine: Another compound with similar halogen and amino substitutions.

    3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile: A structural isomer with different positions of the bromine and fluorine atoms.

Uniqueness

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2

InChI Key

IOLBARDRMDSZLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CC#N)N

Origin of Product

United States

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